4-piperazinophenol dihydrobromide

Descripción general

Descripción

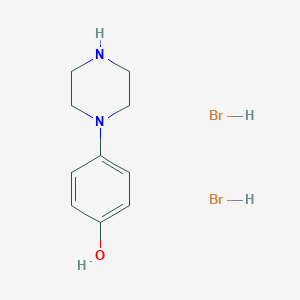

4-piperazinophenol dihydrobromide: is a chemical compound with the molecular formula C10H16Br2N2O and a molecular weight of 340.05 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.

Ugi Reaction: This multicomponent reaction involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine derivative.

Ring Opening of Aziridines: Under the action of N-nucleophiles, aziridines can be opened to form piperazine derivatives.

Industrial Production Methods: Industrial production methods for 4-piperazinophenol dihydrobromide typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 4-piperazinophenol dihydrobromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: 4-piperazinophenol dihydrobromide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It has been investigated for its potential as a therapeutic agent in the treatment of various diseases .

Medicine: this compound has shown potential in the development of new pharmaceuticals. It is being studied for its activity against certain types of cancer and its ability to modulate neurotransmitter systems .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a catalyst in various chemical processes .

Mecanismo De Acción

The mechanism of action of 4-piperazinophenol dihydrobromide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- 1-(4-Hydroxyphenyl)piperazine dihydrobromide

- 2-Piperazin-1-ylphenol dihydrobromide

- 4-Piperazinophenol dihydrobromide

Comparison: this compound is unique due to its specific substitution pattern on the piperazine ringCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific research and industrial applications .

Actividad Biológica

4-Piperazinophenol dihydrobromide (CAS Number: 38869-37-3) is a compound with notable biological activities, primarily explored for its potential therapeutic applications. This article delves into its biological properties, including pharmacological effects, safety profiles, and relevant research findings.

- Molecular Formula : C₁₀H₁₄N₂O·2HBr

- Molecular Weight : 340.055 g/mol

- Melting Point : 291-292 °C

- Boiling Point : 371.3 °C at 760 mmHg

- Appearance : Off-white to light beige crystalline powder

Pharmacological Effects

- Antidepressant Activity :

- Antinociceptive Properties :

- Neuroprotective Effects :

Safety and Toxicology

Despite its therapeutic potential, the safety profile of this compound requires careful consideration:

- Acute Toxicity : Classified as having moderate acute toxicity via oral and dermal routes (Category 4) and may cause respiratory irritation upon inhalation .

- Irritation Potential : It can cause skin and eye irritation, necessitating protective measures during handling .

- Chronic Effects : Long-term exposure effects remain largely uncharacterized; thus, caution is advised until more comprehensive studies are conducted .

Case Studies and Experimental Data

- Study on Antidepressant Effects :

- Pain Management Research :

- Neuroprotection Study :

Summary Table of Biological Activities

Propiedades

Número CAS |

38869-37-3 |

|---|---|

Fórmula molecular |

C10H15BrN2O |

Peso molecular |

259.14 g/mol |

Nombre IUPAC |

4-piperazin-1-ylphenol;hydrobromide |

InChI |

InChI=1S/C10H14N2O.BrH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h1-4,11,13H,5-8H2;1H |

Clave InChI |

XMKFYFNHNMOZHH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O.Br.Br |

SMILES canónico |

C1CN(CCN1)C2=CC=C(C=C2)O.Br |

Key on ui other cas no. |

38869-37-3 |

Pictogramas |

Irritant |

Sinónimos |

4-(1-Piperazinyl)phenol Dihydrobromide |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.